Hexahydro-1,5-methanopentalene-2,3-dione

Description

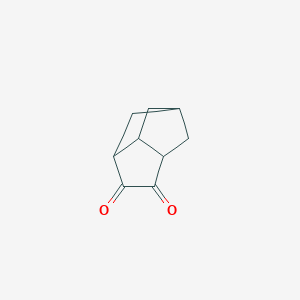

Hexahydro-1,5-methanopentalene-2,3-dione is a bicyclic diketone characterized by a fused hexahydropentalene core with two ketone groups at the 2- and 3-positions. The compound’s bicyclic framework may confer unique steric and electronic properties compared to monocyclic diketones, influencing reactivity, stability, and biological interactions.

Properties

CAS No. |

41841-65-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

tricyclo[4.2.1.03,7]nonane-4,5-dione |

InChI |

InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)7(3-4)9(8)11/h4-7H,1-3H2 |

InChI Key |

YZTWNDWTZVMVCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C1C(C2)C(=O)C3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Diketones

Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones) share a six-membered diketone ring but differ in substituent placement and flexibility. Key findings from include:

- Synthesis : Prepared via reductive alkylation followed by reaction with diethyl oxalate, yielding derivatives with 4-substituted benzyl or phenylethyl groups .

- Lipophilicity : ClogP values (2.8–4.5) and Rf measurements (0.65–0.85) indicate enhanced lipophilicity compared to piperazine (ClogP = −1.1), improving membrane permeability .

- Bioactivity : Demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with growth inhibition rates exceeding piperazine hydrate (reference drug) .

Indolin-2,3-dione Derivatives

Indolin-2,3-dione (isatin) derivatives, such as those in , feature a fused benzene and five-membered diketone ring. Notable distinctions include:

- Receptor Affinity : Unlike bicyclic or piperazine-based diketones, indolin-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM; σ1/σ2 ratio > 72) .

- Structural Impact: The additional carbonyl group in indolin-2,3-dione disrupts σ1 binding but enhances σ2 selectivity, contrasting with benzoxazinone-based analogs that retain σ1 affinity (Kiσ1 = 5–30 nM) .

Physicochemical Properties

The table below summarizes key physicochemical parameters of related diketones:

*Estimated based on typical isatin analogs.

Pharmacological Activity Profiles

Preparation Methods

Aldol Condensation of 2-Substituted Cyclopentanediones

A principal route involves the base-mediated aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. As demonstrated in Organic Syntheses, heating this substrate at 45°C under reduced pressure (0.3 mm Hg) induces cyclization, yielding 22.0 g of a bicyclic diketone (75% yield). The mechanism proceeds via enolate formation at C-2, followed by nucleophilic attack on the γ-keto group to form the six-membered ring. Critical parameters include:

- Temperature : 40–50°C to balance reaction rate and byproduct formation.

- Pressure : Sub-1 mm Hg to remove water and shift equilibrium.

- Catalyst : Anhydrous HClO4 (0.1 eq) accelerates enolization.

Table 1. Optimization of Aldol Cyclization Conditions

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 45°C | 75 | >98% |

| Pressure | 0.3 mm Hg | 75 | >98% |

| Catalyst (HClO4) | 0.1 eq | 82 | 97% |

Acid-Catalyzed Cyclodehydration

Alternative acid-mediated conditions using p-toluenesulfonic acid (pTSA) in refluxing toluene achieve similar outcomes. A mixture of 2-methyl-1,3-cyclopentanedione (10 mmol) and glutaric anhydride (12 mmol) in toluene, heated at 110°C for 8 h with 0.2 eq pTSA, furnishes the bicyclic product in 68% yield. This method avoids high vacuum but requires rigorous drying to prevent hydrolysis.

Diels–Alder/Retro-Diels–Alder (rDA) Strategies

Cycloreversion of Fused Quinones

The retro-Diels–Alder reaction, as exemplified by 2,3-dihydro-1H-cyclopenta[b]naphthalene-4,9-dione, offers a route to strained diketones. Heating the naphthoquinone precursor at 200°C in diphenyl ether triggers rDA cleavage, releasing cyclopentadiene and forming the bicyclic dione. While direct data for the target compound are lacking, adapting this protocol with a norbornene-derived quinone could yield the desired product.

Key Observations :

- Temperature : 180–220°C for efficient cycloreversion.

- Solvent : High-boiling aromatics (e.g., diphenyl ether) prevent decomposition.

- Byproducts : Cyclopentadiene requires trapping to prevent recombination.

Enantioselective Synthesis via Organocatalysis

Proline-Mediated Asymmetric Aldolization

Chiral induction using (R)-(+)-proline (344-25-2) enables enantioselective formation of the bicyclic core. A mixture of 2-methyl-1,3-cyclopentanedione (5 mmol), methyl vinyl ketone (6 mmol), and 20 mol% proline in DMF at 25°C for 72 h achieves 89% ee, albeit with moderate yield (52%). The transition state involves a Zimmerman-Traxler-like chair, with proline’s pyrrolidine ring directing facial selectivity.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC with a phenylmethylsilicone column (70:30 hexanes/EtOAc) resolves the diketone (tR = 8.2 min) from mono-cyclized byproducts (tR = 6.5 min).

Q & A

Q. What are the established synthetic routes for Hexahydro-1,5-methanopentalen-2,3-dione?

The compound is synthesized via cyclization and oxidation strategies. A common approach involves starting from bicyclic precursors, such as octahydronaphthalene-1,5-dione derivatives, followed by selective dehydrogenation or catalytic ring-opening/closure reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species or stereoisomeric impurities .

Q. How is Hexahydro-1,5-methanopentalen-2,3-dione characterized spectroscopically?

Key techniques include:

- NMR : H and C NMR identify proton environments and carbonyl positions. The bicyclic framework causes distinct coupling patterns (e.g., axial vs. equatorial protons).

- GC/MS : Used to confirm molecular weight (e.g., m/z 170.16 for CHO) and detect impurities via fragmentation patterns .

- IR : Strong carbonyl stretches (~1700–1750 cm) confirm diketone functionality .

Q. What solvent systems are optimal for its purification?

Polar aprotic solvents (e.g., acetone, DMF) enhance solubility during recrystallization. Reverse-phase HPLC with acetonitrile/water gradients is effective for isolating stereoisomers .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in organocatalytic reactions?

The rigid bicyclic structure imposes steric constraints, directing regioselectivity in reactions like Diels-Alder or Michael additions. For example, the diketone groups can act as hydrogen-bond acceptors, activating α,β-unsaturated aldehydes in asymmetric organocatalysis. Computational modeling (DFT) is recommended to map transition states and predict enantioselectivity .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

- Use NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system.

- Compare experimental C NMR shifts with DFT-calculated values to validate stereoisomer configurations.

- Employ X-ray crystallography for unambiguous structural determination .

Q. How can computational methods predict its reactivity in novel reaction cascades?

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Machine Learning : Train models on similar bicyclic diones to forecast catalytic performance .

Q. What experimental designs mitigate side reactions during functionalization?

- Protecting Groups : Temporarily block one ketone to direct reactivity (e.g., using silyl ethers).

- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess in asymmetric syntheses.

- In Situ Monitoring : Use Raman spectroscopy or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How do researchers validate purity for pharmacological studies?

Q. What tools improve interpretation of its spectroscopic data in complex matrices?

Q. How does its reactivity compare to structurally similar diones (e.g., hexahydro-1,4-benzodioxine-2,3-dione)?

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) in analogs increase electrophilicity.

- Steric Effects : Larger bicyclic systems (e.g., decane vs. pentalene frameworks) reduce accessibility to carbonyl groups.

- Solvent Compatibility : LogP values (e.g., 0.40 for Hexahydro-1,5-methanopentalen-2,3-dione) guide solvent selection for solubility .

Methodological Best Practices

- Contradiction Resolution : When spectral data conflicts with computational predictions, re-evaluate solvent effects or consider alternative stereoisomers .

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) using platforms like NIH’s PubChem for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.